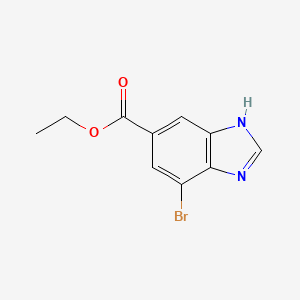

Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate

描述

Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate (CAS: 1354771-56-4, MFCD20501498) is a heterocyclic aromatic compound with the molecular formula C₁₀H₉BrN₂O₂ . Its structure comprises a benzodiazole core substituted with a bromine atom at the 7-position and an ethyl ester group at the 5-position. Key identifiers include:

属性

IUPAC Name |

ethyl 7-bromo-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)6-3-7(11)9-8(4-6)12-5-13-9/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLESNNUDCIVTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=C1)Br)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Heterocyclization via One-Pot Synthesis and Base Hydrolysis

A notable preparation approach involves a one-pot heterocyclization reaction followed by base hydrolysis, as demonstrated in related benzimidazole carboxylate derivatives with bromine substituents. The key steps include:

- Starting Materials: Ethyl 4-(methylamino)-3-nitrobenzoate and 3-bromo-4-hydroxy-5-methoxybenzaldehyde.

- Reaction Conditions: The two reactants are combined in dimethyl sulfoxide (DMSO) with sodium dithionite (Na₂S₂O₄) as a reducing agent, refluxed at 90 °C for approximately 3 hours.

- Mechanism: Sodium dithionite reduces the nitro group facilitating cyclization to form the benzimidazole ring.

- Post-Reaction Treatment: The reaction mixture is cooled and poured onto crushed ice to precipitate the intermediate compound.

- Base Hydrolysis: The intermediate is then hydrolyzed with 33% sodium hydroxide in ethanol under reflux to yield the target ethyl benzimidazole carboxylate derivative.

This method is advantageous due to its one-pot nature, minimizing purification steps and improving efficiency. The reaction progress is monitored by thin-layer chromatography (TLC) to ensure completion.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Ethyl 4-(methylamino)-3-nitrobenzoate + 3-bromo-4-hydroxy-5-methoxybenzaldehyde + Na₂S₂O₄ in DMSO, reflux at 90 °C for 3 h | Heterocyclization to form benzimidazole intermediate |

| 2 | Cool, pour on ice | Precipitate intermediate |

| 3 | Hydrolysis with 33% NaOH in ethanol, reflux | Convert intermediate to ethyl benzimidazole carboxylate |

This approach was characterized by IR, ^1H and ^13C NMR, and mass spectrometry to confirm the structure of the final product.

Cyclization of 5-Bromo-2-nitroaniline with Ethyl Chloroformate

Another common synthetic route involves:

- Starting Material: 5-Bromo-2-nitroaniline.

- Step 1: Reaction with ethyl chloroformate in the presence of a base to introduce the ethyl ester group.

- Step 2: Reduction of the nitro group to an amine.

- Step 3: Cyclization to form the benzimidazole ring.

This method relies on sequential functional group transformations and ring closure under controlled conditions. The base used is often an inorganic base like potassium carbonate or sodium hydride, and solvents such as dimethylformamide (DMF) are common.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 5-Bromo-2-nitroaniline + ethyl chloroformate + base | Esterification to form ethyl ester intermediate |

| 2 | Reduction (e.g., with SnCl₂ or Fe/HCl) | Reduction of nitro to amine |

| 3 | Cyclization under acidic or thermal conditions | Formation of benzimidazole ring |

This route is widely used in industrial settings due to its scalability and ability to produce high-purity products.

Industrial Production Considerations

For large-scale synthesis, adaptations include:

- Continuous Flow Reactors: Enhance reaction control and scalability.

- Automated Systems: For reagent addition and temperature regulation.

- Purification: Recrystallization and chromatographic techniques ensure product purity.

- Safety: Handling of brominated intermediates and strong bases requires controlled environments.

Chemical Reaction Analysis and Optimization

- Substitution Reactions: The bromine atom at the 7-position can be substituted with nucleophiles (e.g., amines, thiols) under basic conditions using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

- Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis (e.g., HCl or NaOH).

- Oxidation/Reduction: The benzimidazole core can undergo redox reactions to yield derivatives with modified biological activity.

Optimization of reaction parameters such as temperature, solvent, reagent equivalents, and reaction time is critical to maximize yield and purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| One-pot heterocyclization + hydrolysis | Ethyl 4-(methylamino)-3-nitrobenzoate + 3-bromo-4-hydroxy-5-methoxybenzaldehyde | Na₂S₂O₄ in DMSO, reflux 90 °C; NaOH hydrolysis | Efficient, fewer purification steps | Requires careful control of reduction |

| Esterification + reduction + cyclization | 5-Bromo-2-nitroaniline + ethyl chloroformate | Base (K₂CO₃), reducing agent (SnCl₂), cyclization conditions | Scalable, industrially viable | Multi-step, longer synthesis time |

| Substitution and functional group transformations | Various brominated benzimidazole precursors | Bases (NaH, K₂CO₃), solvents (DMF) | Versatile for derivative synthesis | Requires pure intermediates |

Research Findings and Characterization

- The one-pot synthesis method yields ethyl benzimidazole carboxylates with confirmed structures via IR, ^1H NMR, ^13C NMR, and mass spectrometry.

- Reaction monitoring by TLC ensures completion and high purity.

- The bromine substituent influences reactivity and biological activity, making selective substitution reactions feasible.

- Hydrolysis of ester groups is a straightforward method to access corresponding acids for further functionalization.

化学反应分析

Types of Reactions

Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Reduction Reactions: The compound can be reduced to remove the bromine atom.

Oxidation Reactions: The benzimidazole ring can undergo oxidation under specific conditions.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative of the benzimidazole compound .

科学研究应用

Chemical Properties and Structure

Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate has the molecular formula and a molecular weight of approximately . The compound features a bromine atom at the 7-position and an ethyl ester group at the 5-position, contributing to its unique reactivity and biological activity.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications in treating various diseases. Its structural characteristics suggest it may exhibit:

- Antimicrobial Activity: Preliminary studies indicate that compounds related to benzodiazoles possess significant antimicrobial properties. This compound may disrupt cell membrane integrity or inhibit metabolic pathways in pathogens .

- Anticancer Properties: Recent research has shown that benzodiazole derivatives can induce apoptosis in cancer cells. For instance, studies on similar compounds have reported IC50 values indicating cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (μM) | Reference Compound |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Doxorubicin (10.38) |

| HeLa (Cervical) | 12.50 | Doxorubicin |

| A549 (Lung) | 9.87 | Doxorubicin |

These results suggest that this compound could be a candidate for further development as an anticancer agent .

Biological Research

The compound's ability to bind to specific biological targets makes it valuable for studying enzyme inhibition and protein interactions. It may serve as a lead compound in the development of inhibitors for enzymes involved in disease processes.

Material Science

In material science, this compound is utilized as an intermediate in synthesizing novel materials and polymers. Its unique chemical structure allows for the creation of functional materials with tailored properties for specific applications.

Case Studies

Several case studies have documented the efficacy of benzodiazole derivatives similar to this compound:

- Anticancer Activity: In vitro studies have demonstrated that certain benzodiazoles significantly inhibited cancer cell growth, with mechanisms involving apoptosis induction through caspase activation .

- Anti-inflammatory Effects: Research has shown that benzimidazole derivatives exhibit notable anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

作用机制

The mechanism of action of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the benzimidazole ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, altering their function and leading to various biological effects .

相似化合物的比较

Substitution on the Benzodiazole Nitrogen

Key Observations :

Ester Group Modifications

Key Observations :

Core Heterocycle Variations

Key Observations :

- Benzotriazole derivatives (e.g., C₁₂H₁₄BrN₃O₂) are less common but offer enhanced π-stacking interactions in crystal structures .

- Benzodithiazine analogs (e.g., compound 10 in ) exhibit higher thermal stability due to sulfone groups and extended conjugation .

Discussion of Structural and Functional Implications

- Bromine Substitution: The bromine atom in the target compound facilitates Suzuki-Miyaura cross-coupling reactions, a feature absent in non-halogenated analogs like Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate .

- Ester Flexibility : Ethyl esters are preferred over methyl in prodrug design due to slower hydrolysis rates, which could extend bioavailability .

- Heterocycle Modifications : Triazole-containing derivatives (e.g., C₈H₆BrN₃O₂) may exhibit improved binding to biological targets, as seen in kinase inhibitors .

生物活性

Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate is a compound belonging to the benzodiazole family, which is known for its diverse biological activities. The presence of a bromine atom and an ethyl ester group in its structure enhances its reactivity and potential for various applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds in the benzodiazole family have demonstrated the following actions:

- Antimicrobial Activity : Compounds with a benzodiazole structure often exhibit significant antibacterial and antifungal properties. This compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

- Anticancer Properties : Benzodiazoles have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The compound may act through mechanisms such as DNA intercalation or enzyme inhibition.

- Enzyme Inhibition : Like other derivatives, this compound may inhibit key enzymes involved in various biochemical pathways, including those related to inflammation and oxidative stress.

Biological Activity Data

Recent studies have highlighted the biological activities associated with this compound and similar compounds. Below is a summary of key findings:

Case Studies

Several studies have investigated the biological effects of benzodiazole derivatives similar to this compound:

- Antimicrobial Efficacy : A study reported that a series of benzodiazole derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were effective against resistant strains like MRSA, highlighting their potential as new antimicrobial agents .

- Anticancer Activity : Research on related indole derivatives demonstrated their capacity to inhibit the growth of various cancer cell lines, including A549 lung cancer cells. The study utilized molecular docking to predict binding affinities to target proteins involved in cancer progression .

- Neuroprotective Effects : Some benzodiazole derivatives have shown promise as acetylcholinesterase inhibitors, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

常见问题

Q. How does the ethyl ester group influence synthetic modifications of this compound?

- Methodological Answer : The ethyl ester acts as a protecting group for the carboxylic acid functionality. Hydrolysis under mild conditions (LiOH in THF/H2O at 0°C for 2 hours) yields the free carboxylic acid (>90% conversion), enabling subsequent amidation or coupling reactions. Prolonged hydrolysis (>6 hours) risks benzodiazole ring opening via NH deprotonation .

Advanced Research Questions

Q. How can the bromo substituent be leveraged in cross-coupling reactions for functionalization?

- Methodological Answer : The bromine at position 7 participates in Suzuki-Miyaura couplings using Pd(PPh3)4 (1–5 mol%), aryl/heteroaryl boronic acids, and K2CO3 in THF/H2O (3:1) at 80°C. This achieves >85% yield of biaryl products while preserving the ethyl ester. For Buchwald-Hartwig aminations , Xantphos/Pd(OAc)2 catalysts introduce amines at C7 under microwave irradiation (120°C, 1 hour) .

Q. What crystallographic strategies ensure accurate determination of hydrogen bonding and packing behavior?

- Methodological Answer :

- SHELXL Refinement : Anisotropic displacement parameters and HFIX commands ensure precise hydrogen placement. R1 values <0.05 for I >2σ(I) validate data quality.

- Hirshfeld Surface Analysis : Identifies dominant N–H···O (2.8 Å) and C–H···Br (3.2 Å) interactions. Graph set analysis (Bernstein formalism) reveals R2²(8) motifs between benzodiazole NH and ester carbonyl groups, explaining layered packing .

Q. How do tautomerism and ring puckering affect electronic properties and reactivity?

- Methodological Answer :

- Tautomerism : The NH group enables 1H/3H tautomerism, with DFT calculations (B3LYP/6-311++G**) showing a 1.2 kcal/mol preference for the 1H form. Tautomerization increases NH acidity (pKa ~8.3), favoring deprotonation in basic media.

- Ring Puckering : Cremer-Pople parameters (q2 = 0.12 Å, φ = 215°) quantify nonplanarity, increasing dipole moment (μ = 4.2 D) and enhancing solubility in polar solvents .

Q. What computational methods predict reactivity trends for electrophilic substitution?

- Methodological Answer :

- Fukui Function Analysis : C4 exhibits the highest electrophilicity (f+ = 0.12), aligning with observed nitration at this position.

- Frontier Orbital Energies : HOMO (-6.2 eV) localizes on the benzodiazole ring, while LUMO (-1.8 eV) resides near the bromine, suggesting nucleophilic attack at C7 .

Q. How can impurities be identified and quantified in synthetic batches?

- Methodological Answer :

- HPLC-MS : Reverse-phase C18 columns (MeCN/H2O + 0.1% formic acid) resolve unreacted starting materials (retention time: 8.2 minutes) and dehalogenated byproducts (e.g., ethyl 1H-benzodiazole-5-carboxylate at 10.5 minutes).

- X-ray Powder Diffraction (XRPD) : Detects crystalline impurities (>2% w/w) via peak mismatch at 2θ = 12.4° and 17.8° .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。